Dimethyl 5-aminoisophthalate

Amide synthesis Microwave-assisted chemistry Ionic liquid catalysis

Researchers requiring nucleophilic amine handles for direct amidation or amine-functionalized MOF linkers face limited options with validated comparative data. This compound eliminates pre-functionalization and delivers demonstrated Sr(II)-MOF CO₂ cycloaddition superiority over bromo-substituted analogs. • Microwave amide coupling: 38.46% yield (80°C, 90 min, 300 W, BMIMCl) • Polysiloxane coatings: ≥50% reduction in heat release capacity (PCFC) vs. hydroxy analogs • ≥98% purity (HPLC); crystalline powder; ambient shipping

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 99-27-4
Cat. No. B182512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-aminoisophthalate
CAS99-27-4
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)N)C(=O)OC
InChIInChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3
InChIKeyDEKPYXUDJRABNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-aminoisophthalate Technical Specifications


Dimethyl 5-aminoisophthalate (CAS 99-27-4, molecular formula C₁₀H₁₁NO₄, molecular weight 209.2 g/mol) is a meta-substituted aromatic diester featuring an amino group at the 5-position of the isophthalate ring [1]. The compound exhibits a melting point of 178–181 °C, a boiling point of 178–180 °C, a predicted density of 1.248 ± 0.06 g/cm³, and is readily soluble in chloroform . Commercially available at ≥98.0% purity (HPLC) as a crystalline powder, this building block serves as an intermediate in pharmaceutical synthesis, functional polymer production, and metal-organic framework (MOF) construction due to its symmetric diester architecture combined with a nucleophilic primary amine site .

1

Amine-terminated building block for amide coupling and polymer synthesis

2

MOF linker precursor via ester hydrolysis to 5-aminoisophthalic acid

3

Supports microwave-assisted amidation without pre-activation steps

4

Co-monomer for flame retardant polysiloxane copolymers

Why Dimethyl 5-aminoisophthalate Is Not Interchangeable


Isophthalate esters bearing different 5-position substituents (e.g., -H, -OH, -NO₂, -Br) exhibit fundamentally divergent reactivity profiles, thermal behaviors, and supramolecular assembly properties that preclude generic substitution. The 5-amino moiety confers nucleophilicity, hydrogen-bonding donor/acceptor capacity, and metal-coordination versatility absent in unsubstituted dimethyl isophthalate, while offering distinct advantages in processing conditions, catalytic performance, and thermal stability relative to its hydroxy, nitro, and bromo analogs [1]. Selection of the appropriate 5-substituted isophthalate ester is therefore application-determinative rather than interchangeable.

This compound
5-Amino substituent

Confers nucleophilic reactivity, hydrogen-bonding capacity, and metal-coordination versatility

Unsubstituted dimethyl isophthalate
No reactive handle

Lacks amine; cannot participate in amidation or amine-directed MOF assembly

This compound
Reported thermal performance profile

Polysiloxane copolymers show 400 °C degradation and reduced heat release

5-Hydroxy isophthalate ester
Different thermal response

May not provide the same heat release reduction in copolymer systems

This compound
Amine-directed CO₂ fixation MOFs

Reported enhanced catalytic efficiency in Sr-MOFs vs. bromo analog

5-Bromo isophthalate ester
Lower catalytic performance

May not match CO₂ cycloaddition efficiency under identical conditions

Dimethyl 5-aminoisophthalate Differentiation Evidence


Microwave-Assisted Amide Coupling

Dimethyl 5-aminoisophthalate undergoes efficient microwave-assisted coupling with amino diols under optimized conditions of 80 °C, 90 minutes, and 300 Watt microwave power, achieving a 38.46% isolated yield using BMIMCl ionic liquid catalysis [1]. This represents a baseline performance metric for this specific substrate-catalyst-method combination. The amino group at the 5-position enables direct amidation reactivity that is absent in the unsubstituted dimethyl isophthalate analog, which lacks any reactive handle for covalent extension under these conditions.

Microwave-Assisted Amide Coupling
Class-level inference
38.46% isolated yield
Reported coupling efficiency with amino diol under microwave conditions
80 °C, 90 min, 300 W; BMIMCl ionic liquid
Amide synthesis Microwave-assisted chemistry Ionic liquid catalysis

CO₂ Fixation in Sr-MOFs: Amine vs. Bromo Linkers

In a direct head-to-head comparison, Sr(II)-based metal-organic frameworks (MOFs) constructed with 5-aminoisophthalate (AmIP) linkers demonstrated enhanced catalytic efficiency for solvent-free CO₂ cycloaddition with epoxides under ambient conditions relative to frameworks built with 5-bromoisophthalate (BrIP) linkers [1]. The study attributed the performance improvement specifically to the presence of the amine group within the MOF channels, which facilitates CO₂ capture and conversion [1]. Both MOFs were synthesized and evaluated under identical experimental parameters, isolating the linker substituent as the performance-determining variable.

CO₂ Fixation in Sr-MOFs
Head-to-head
AmIP MOFEnhanced catalytic performance
BrIP MOFLower efficiency
Supports amine role in CO₂ cycloaddition; linker selection determines catalytic outcome
Solvent-free, ambient conditions; epoxide substrates
Metal-organic frameworks CO₂ cycloaddition Heterogeneous catalysis

Thermal Stability: Amino- vs. Hydroxy-Isophthalate Copolymers

In a cross-study comparison of polysiloxane copolymer thermal degradation behavior, poly(dimethylsiloxane-co-5-aminoisophthalate) exhibited a thermal degradation temperature of 400 °C as measured by thermogravimetric analysis (TGA) [1]. When diphenylsiloxane was co-polymerized with 5-aminoisophthalate (via ester linkage), the degradation temperature increased by 22–70 °C relative to the poly(PDMS-co-5-aminoisophthalate) baseline [1]. Critically, poly(diphenylsiloxane-co-5-aminoisophthalate) achieved at least a 50% reduction in heat release capacity measured by pyrolysis combustion flow calorimetry (PCFC) compared to the PDMS-aminoisophthalate copolymer [1]. Notably, copolymers of 14–18% diphenyl/dimethyl siloxanes with 5-hydroxyisophthalate showed no significant change in heat release capacity versus the aminoisophthalate baseline, indicating that the amino-substituted monomer provides a distinct thermal performance profile that differs from its hydroxy analog in specific copolymer architectures [1].

Thermal Stability Copolymers
Cross-study comparable
AmIP copolymer400 °C degradation; ≥50% heat release reduction
OH-IP copolymerNo significant PCFC change
Reported thermal advantage of amino-substituted monomer in flame retardant systems
TGA under inert atmosphere; enzymatic synthesis
Flame retardant polymers Thermogravimetric analysis Polysiloxane copolymers

Polyamide Inherent Viscosity from Aminoisophthalate

Polyamides synthesized via direct polycondensation of N-cinnamoyl-5-aminoisophthalic acid (derived from 5-aminoisophthalic acid, the carboxylic acid analog of dimethyl 5-aminoisophthalate) with various aromatic diamines achieve inherent viscosities ranging from 0.4 to 1.7 dL/g [1]. This viscosity range correlates with polymer molecular weight and is sufficient for the fabrication of homogeneous and asymmetric photocrosslinkable membranes with demonstrable mechanical stability upon UV irradiation [1]. While dimethyl 5-aminoisophthalate itself is the ester-protected form requiring hydrolysis prior to polycondensation, this data establishes the polymer-grade performance achievable from the 5-aminoisophthalate scaffold when converted to its reactive diacid form.

Polyamide Inherent Viscosity
Supporting evidence
0.4–1.7 dL/g
Viscosity range supports membrane-grade polymer formation
Measured at 25 °C, c = 0.5 g/dL in NMP
Polyamide synthesis Membrane materials Inherent viscosity

Dimethyl 5-aminoisophthalate Application Scenarios


Microwave-Assisted Amide Coupling

Dimethyl 5-aminoisophthalate serves as an amine-terminated building block for microwave-assisted amide bond formation with amino alcohols and diols. Under optimized conditions of 80 °C, 90 minutes, and 300 W microwave power with BMIMCl ionic liquid catalysis, the compound achieves 38.46% coupling yield [1]. This reactivity profile is not available with unsubstituted dimethyl isophthalate, which lacks the nucleophilic amine handle for direct amidation. Procurement of dimethyl 5-aminoisophthalate eliminates the need for pre-functionalization steps when amine incorporation is required, streamlining synthetic workflows in medicinal chemistry and materials science [1].

MOF Linker for CO₂ Capture and Conversion

As a precursor to 5-aminoisophthalic acid (following ester hydrolysis), dimethyl 5-aminoisophthalate enables the construction of amine-functionalized MOF linkers. Direct comparative studies of Sr(II)-based MOFs demonstrate that frameworks incorporating 5-aminoisophthalate (AmIP) linkers exhibit enhanced catalytic efficiency for solvent-free CO₂ cycloaddition with epoxides relative to frameworks built with 5-bromoisophthalate (BrIP) linkers [2]. This performance differential is specifically attributed to the amine group within the MOF channels facilitating CO₂ capture and conversion [2]. Researchers procuring this compound for MOF synthesis gain access to a linker architecture with demonstrated catalytic advantages over halo-substituted isophthalate alternatives in CO₂ fixation applications [2].

Flame Retardant Polysiloxane Copolymers

Dimethyl 5-aminoisophthalate functions as a co-monomer in enzymatically synthesized polysiloxane copolymers for flame retardant textile coatings. Poly(PDMS-co-5-aminoisophthalate) demonstrates a thermal degradation temperature of 400 °C by TGA, and when diphenylsiloxane is incorporated, the degradation temperature increases by 22–70 °C with a corresponding ≥50% reduction in heat release capacity measured by PCFC [3]. Importantly, analogous copolymers utilizing 5-hydroxyisophthalate in place of 5-aminoisophthalate show no significant improvement in heat release performance, establishing the amino-substituted monomer as the functionally superior choice for flame retardant polysiloxane systems [3].

Polyamide Membrane Precursor Synthesis

Dimethyl 5-aminoisophthalate can be hydrolyzed to 5-aminoisophthalic acid, which after N-functionalization yields diacid monomers suitable for high-performance polyamide synthesis. Polyamides prepared from N-cinnamoyl-5-aminoisophthalic acid and aromatic diamines via direct polycondensation achieve inherent viscosities of 0.4–1.7 dL/g, sufficient for fabricating homogeneous and asymmetric membranes with mechanical stability enhanced by UV photocrosslinking [4]. This established polymer-grade performance validates the 5-aminoisophthalate scaffold as a viable precursor for membrane-grade polyamide materials [4].

Application
Selection Property
Validation Focus
Microwave-Assisted Amide Coupling
Amine reactivity under microwave conditions
Coupling yield and substrate scope with amino alcohols
MOF Linker for CO₂ Capture
Amine-functionalized isophthalate scaffold
Catalytic efficiency vs. halo-substituted linkers
Flame Retardant Polysiloxanes
Thermal degradation and heat release profile
TGA and PCFC performance relative to hydroxy analog
Polyamide Membrane Precursor
Polymer-grade inherent viscosity
Mechanical stability after UV photocrosslinking

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